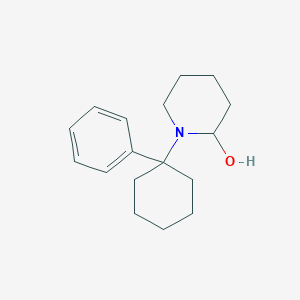
2-Piperidinol, 1-(1-phenylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinol, 1-(1-phenylcyclohexyl)- is a compound that belongs to the class of arylcyclohexylamines. This compound is structurally related to phencyclidine (PCP), a well-known dissociative anesthetic. It features a piperidine ring, a phenyl group, and a cyclohexyl group, making it a tricyclic compound with significant pharmacological properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidinol, 1-(1-phenylcyclohexyl)- involves several steps. One common method includes the modification of phencyclidine analogs by altering the aromatic moiety and modifying the cyclohexyl and piperidine rings.
Industrial Production Methods
Industrial production of this compound typically involves the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further modified to introduce the phenyl and cyclohexyl groups . This process ensures high yields and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Piperidinol, 1-(1-phenylcyclohexyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various substituted piperidines and cyclohexyl derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Piperidinol, 1-(1-phenylcyclohexyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors.
Medicine: Research focuses on its potential analgesic and anesthetic properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The compound exerts its effects primarily by binding to the NMDA receptor, a subtype of the glutamate receptor. This binding blocks the voltage-sensitive potassium and sodium channels, leading to increased calcium entry into the nerve cell. This results in the release of neurotransmitters at the presynaptic nerve ending . Additionally, it interferes with other brain functions by blocking muscarinic and nicotinic acetylcholine receptors .
Comparación Con Compuestos Similares
Similar Compounds
Phencyclidine (PCP): Structurally similar but lacks the hydroxyl group on the piperidine ring.
Ketamine: Another NMDA receptor antagonist with a similar mechanism of action but different structural features.
Methoxetamine: A derivative of ketamine with additional methoxy groups.
Uniqueness
2-Piperidinol, 1-(1-phenylcyclohexyl)- is unique due to its specific structural modifications, which enhance its binding affinity to NMDA receptors and its potential analgesic properties. These modifications make it a valuable compound for research in pharmacology and medicinal chemistry .
Propiedades
Número CAS |
85089-74-3 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
1-(1-phenylcyclohexyl)piperidin-2-ol |
InChI |
InChI=1S/C17H25NO/c19-16-11-5-8-14-18(16)17(12-6-2-7-13-17)15-9-3-1-4-10-15/h1,3-4,9-10,16,19H,2,5-8,11-14H2 |
Clave InChI |
ICNGXPRGRGIAMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=CC=C2)N3CCCCC3O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-({[(4-methoxyphenyl)tellanyl]methyl}selanyl)benzene](/img/structure/B14407002.png)
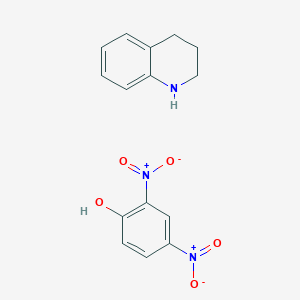
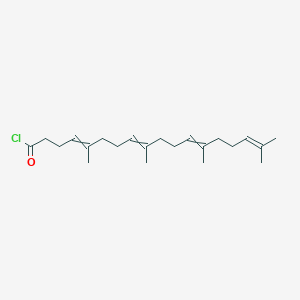
![Bicyclo[2.2.1]hept-2-en-2-yl trifluoromethanesulfonate](/img/structure/B14407018.png)

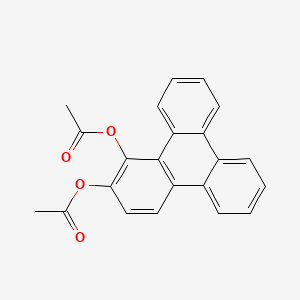


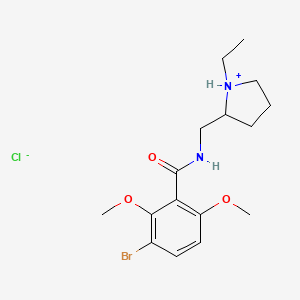
![Piperidine, 1-[[(1,1-dimethylethyl)imino]methyl]-](/img/structure/B14407070.png)
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)

![1,4-Difluorobicyclo[2.2.1]heptane](/img/structure/B14407087.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
